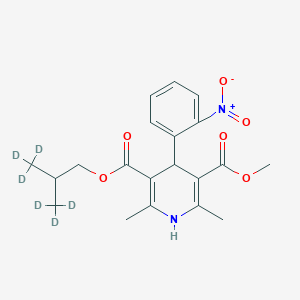

![molecular formula C21H29Cl3N2O2 B3025894 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride

Vue d'ensemble

Description

Hydroxyzine-d8 (chlorhydrate) est une version marquée au deutérium de l'hydroxyzine chlorhydrate. L'hydroxyzine chlorhydrate est un antihistaminique de première génération et un anxiolytique qui agit comme un antagoniste du récepteur H1 de l'histamine. Le marquage au deutérium dans l'hydroxyzine-d8 (chlorhydrate) le rend particulièrement utile comme étalon interne en spectrométrie de masse pour la quantification de l'hydroxyzine .

Mécanisme D'action

Target of Action

Hydroxyzine-d8.2HCl, also known as 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride, primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .

Mode of Action

Hydroxyzine-d8.2HCl acts as a potent and selective histamine H1 receptor inverse agonist . This means it binds to the H1 receptor and induces a response opposite to that of histamine, thereby reducing the effects of histamine in the body . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyzine-d8.2HCl is the histamine-mediated pathway. By acting as an inverse agonist at the H1 receptor, Hydroxyzine-d8.2HCl inhibits the action of histamine, reducing allergic reactions and providing relief from symptoms such as pruritus and chronic urticaria .

Pharmacokinetics

When administered orally, Hydroxyzine-d8.2HCl is rapidly absorbed from the gastrointestinal tract . The compound exhibits high bioavailability, ensuring effective delivery of the drug to its target sites

Result of Action

The molecular and cellular effects of Hydroxyzine-d8.2HCl’s action primarily involve the reduction of allergic reactions and anxiety. By inhibiting the action of histamine at the H1 receptor, Hydroxyzine-d8.2HCl can alleviate symptoms associated with allergic conditions such as pruritus and chronic urticaria . Additionally, it has been found to decrease anxiety-like behavior in experimental models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxyzine-d8.2HCl. For instance, certain foods, including grapefruit and grapefruit-containing products, can inhibit CYP3A4, an enzyme involved in the metabolism of many drugs. This could potentially lead to increased plasma concentrations of Hydroxyzine-d8.2HCl . Therefore, dietary considerations may be important when using this compound.

Analyse Biochimique

Biochemical Properties

Hydroxyzine-d8.2HCl is known to exhibit high specific affinity for the histamine H1 receptor . This interaction with the H1 receptor is key to its role in biochemical reactions. The compound, by binding to the H1 receptor, can influence the activity of various enzymes and proteins associated with this receptor.

Cellular Effects

The cellular effects of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride are primarily related to its interaction with the H1 receptor. By acting as an antagonist at this receptor, it can influence various cellular processes, including cell signaling pathways and gene expression . Its impact on cellular metabolism is also significant, with potential effects on the metabolic activities associated with the H1 receptor.

Molecular Mechanism

The molecular mechanism of action of Hydroxyzine-d8.2HCl involves its binding to the histamine H1 receptor. As an antagonist, it prevents the action of histamine at this receptor, thereby influencing various downstream effects. This includes potential changes in gene expression, as well as the activation or inhibition of enzymes associated with the H1 receptor .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability, with potential long-term effects on cellular function observed in in vitro or in vivo studies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'hydroxyzine-d8 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule d'hydroxyzine. Ce processus commence généralement par la deutération des composés précurseurs, suivie de leur réaction pour former le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants et de catalyseurs deutérés pour faciliter l'incorporation d'atomes de deutérium.

Méthodes de production industrielle : La production industrielle de l'hydroxyzine-d8 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du marquage au deutérium. Le produit final est généralement purifié à l'aide de techniques chromatographiques pour atteindre le niveau de deutération et de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'hydroxyzine-d8 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire sous l'influence d'agents oxydants, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'hydroxyzine-d8 (chlorhydrate) en ses formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels au sein de la molécule.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les conditions des réactions de substitution varient en fonction des groupes fonctionnels spécifiques impliqués.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés de l'hydroxyzine .

4. Applications de la recherche scientifique

L'hydroxyzine-d8 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de l'hydroxyzine et de ses métabolites.

Biologie : Employé dans des études portant sur la pharmacocinétique et le métabolisme de l'hydroxyzine.

Médecine : Utilisé dans la recherche clinique pour étudier les effets de l'hydroxyzine sur divers processus physiologiques.

Industrie : Appliqué dans le développement et le contrôle de la qualité des formulations pharmaceutiques contenant de l'hydroxyzine

5. Mécanisme d'action

L'hydroxyzine-d8 (chlorhydrate) exerce ses effets principalement par son action d'antagoniste du récepteur H1 de l'histamine. En se liant à ces récepteurs, il empêche l'action de l'histamine, réduisant ainsi les réactions allergiques et procurant des effets anxiolytiques. Le marquage au deutérium ne modifie pas de manière significative le mécanisme d'action, mais il augmente son utilité dans les applications de recherche en fournissant un marqueur isotopique stable pour la spectrométrie de masse .

Composés similaires :

Hydroxyzine chlorhydrate : La forme non deutérée de l'hydroxyzine-d8 (chlorhydrate).

Cetirizine : Un antihistaminique de deuxième génération et un métabolite majeur de l'hydroxyzine.

Diphénhydramine : Un autre antihistaminique de première génération possédant des propriétés pharmacologiques similaires.

Unicité : L'hydroxyzine-d8 (chlorhydrate) est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications de recherche, en particulier en spectrométrie de masse. Ce marquage permet une quantification et un suivi précis du composé dans les systèmes biologiques, ce qui en fait un outil précieux dans les études pharmacocinétiques et métaboliques .

Applications De Recherche Scientifique

Hydroxyzine-d8 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of hydroxyzine and its metabolites.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of hydroxyzine.

Medicine: Utilized in clinical research to study the effects of hydroxyzine on various physiological processes.

Industry: Applied in the development and quality control of pharmaceutical formulations containing hydroxyzine

Comparaison Avec Des Composés Similaires

Hydroxyzine hydrochloride: The non-deuterated form of hydroxyzine-d8 (hydrochloride).

Cetirizine: A second-generation antihistamine and a major metabolite of hydroxyzine.

Diphenhydramine: Another first-generation antihistamine with similar pharmacological properties.

Uniqueness: Hydroxyzine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in mass spectrometry. This labeling allows for precise quantification and tracking of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies .

Propriétés

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i10D2,11D2,12D2,13D2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-FLZNRFFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)